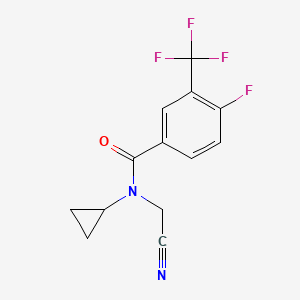

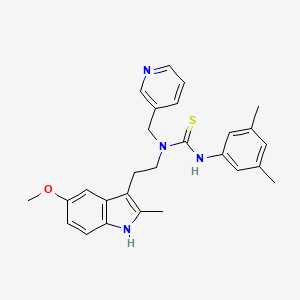

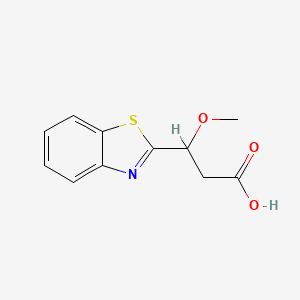

![molecular formula C19H20N2O5S B2920807 N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941958-35-6](/img/structure/B2920807.png)

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Potential

Sulfonamide compounds, including those structurally related to the one inquired, have been theoretically investigated for their antimalarial activities and potential use as COVID-19 drugs. These studies utilized computational calculations and molecular docking studies to evaluate the compounds' efficacy. Some sulfonamides demonstrated excellent antimalarial activity, with low IC50 values indicating high potency. Additionally, molecular docking studies revealed these compounds had significant binding affinity against key proteins involved in the life cycle of malaria and SARS-CoV-2 viruses, suggesting their potential as therapeutic agents against these diseases (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Use

Research into sulfonamides with benzodioxane and acetamide moieties has shown promising enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, enzymes relevant in the management of diabetes and Alzheimer's disease, respectively. The synthesized compounds were also subjected to in silico molecular docking, which correlated well with in vitro enzyme inhibition data, underscoring their potential as lead compounds for further therapeutic development (Abbasi et al., 2019).

Antibacterial Activity

Sulfonamide derivatives have been synthesized and tested for their antibacterial activity. Notably, compounds such as N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli. These findings suggest the potential utility of sulfonamide compounds in developing new antibacterial agents (Poręba et al., 2015).

Environmental Degradation

Sulfonamide antibiotics, due to their persistence in the environment, can contribute to the propagation of antibiotic resistance. Studies have identified metabolites formed during the degradation of sulfonamides like sulfamethoxazole by microbial strains, revealing an unusual degradation pathway initiated by ipso-hydroxylation. This degradation mechanism, which involves the fragmentation of the parent compound, highlights the environmental resilience of sulfonamides and the potential for bioremediation strategies to mitigate their impact (Ricken et al., 2013).

Anticancer Research

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Novel series of these compounds were assessed in vitro for their potential to inhibit the proliferation of cancer cell lines. Some derivatives demonstrated significant anticancer activity, suggesting their potential as templates for the development of new cancer therapies (Ghorab et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the cleavage of the membrane-bound precursor of TNF-alpha, leading to its mature soluble form .

Mode of Action

The compound interacts with ADAM17, influencing its enzymatic activity. It is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface . This interaction results in changes to the cellular environment, impacting various biochemical pathways.

Biochemical Pathways

The compound’s interaction with ADAM17 affects the TNF-alpha pathway. TNF-alpha is a potent proinflammatory cytokine, and its release can trigger a cascade of inflammatory responses. By influencing the release of TNF-alpha, the compound can modulate these inflammatory pathways .

Result of Action

The result of the compound’s action is the modulation of inflammatory responses. By influencing the release of TNF-alpha, the compound can potentially reduce inflammation . This could have significant implications for the treatment of diseases characterized by excessive inflammation.

properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13-11-14(4-6-16(13)21-8-2-3-19(21)22)20-27(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,20H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUROINZGJQRPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

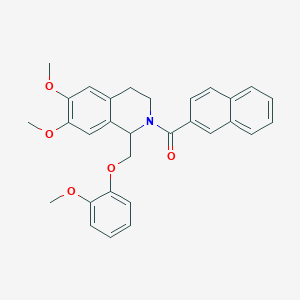

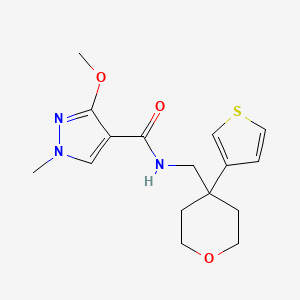

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)

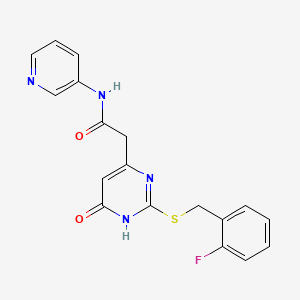

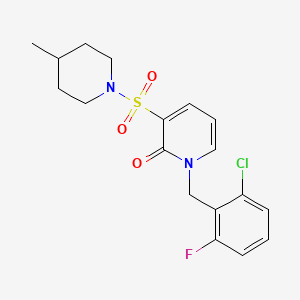

![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)

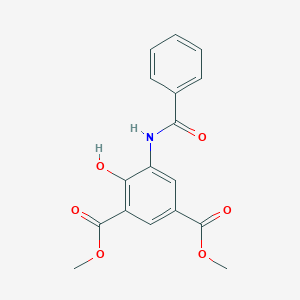

![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)

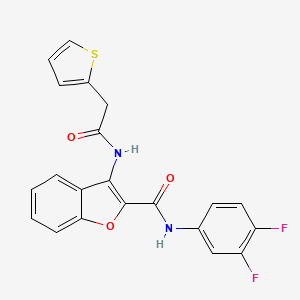

![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)